molecular formula C21H21N3O4S B3467514 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide

Cat. No.: B3467514
M. Wt: 411.5 g/mol
InChI Key: IRCMNBIUWIIWKM-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxy group, and a pyridinylacetamide moiety

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-methylaniline with benzenesulfonyl chloride to form the benzenesulfonamide intermediate. This intermediate is then reacted with pyridin-3-ylacetic acid under appropriate conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-16-10-11-20(28-2)19(13-16)24(29(26,27)18-8-4-3-5-9-18)15-21(25)23-17-7-6-12-22-14-17/h3-14H,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCMNBIUWIIWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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